molecular formula C10H6BrNOS2 B3735875 5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3735875
M. Wt: 300.2 g/mol
InChI Key: HCQIPSCNDYWABJ-YVMONPNESA-N
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Description

Molecular Structure Analysis

The molecular formula of “5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is C10H7BrN2OS . The average mass is 283.144 Da and the monoisotopic mass is 281.946228 Da .


Physical And Chemical Properties Analysis

The compound “5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” has a molecular weight of 267.08 g/mol . It has a XLogP3-AA of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 58.2 Ų .

Scientific Research Applications

1. Photosynthesis-Inhibiting Properties

5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been studied for their potential to inhibit photosynthetic electron transport in spinach chloroplasts and reduce chlorophyll content in freshwater alga Chlorella vulgaris. This research highlights the compound's role in affecting photosynthetic processes, with implications for both agricultural and ecological studies (Opletalová et al., 2011).

2. Inhibition of Protein Kinases

Research on 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, including the 5-(2-bromobenzylidene) variant, has revealed their effectiveness in inhibiting protein kinases such as DYRK1A. This inhibition is significant for developing treatments for neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).

3. Antimicrobial Properties

Various studies have investigated the antimicrobial properties of thiazolidin-4-one derivatives. These compounds, including 5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, exhibit significant biological activity against a range of microorganisms. Their effectiveness against both Gram-positive and Gram-negative bacteria highlights their potential in developing new antimicrobial agents (Deep et al., 2014).

4. Anticancer Activity

Thiazolidinone derivatives, including the 5-(2-bromobenzylidene) variant, have been explored for their anticancer properties. These compounds have shown the ability to induce apoptosis selectively in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing more targeted and effective cancer therapies (Wu et al., 2006).

5. Supramolecular Self-Assembly

Research has also focused on the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and diverse π-hole interactions. Understanding these self-assembly mechanisms can lead to the development of new materials with potential applications in nanotechnology and materials science (Andleeb et al., 2017).

properties

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIPSCNDYWABJ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

5503-75-3
Record name MLS002667325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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